molecular formula C19H32O3P+ B12659514 Phosphorous acid, phenyl tridecyl ester CAS No. 92044-80-9

Phosphorous acid, phenyl tridecyl ester

Cat. No.: B12659514
CAS No.: 92044-80-9
M. Wt: 339.4 g/mol
InChI Key: COVRAJAXMHZVNN-UHFFFAOYSA-N
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Description

N,N-dimethylformamide , is a widely used organic compound with the molecular formula C3H7NO . It is a colorless, high-boiling liquid that is miscible with water and most organic solvents. N,N-dimethylformamide is primarily used as a solvent in the chemical industry due to its ability to dissolve a wide range of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylformamide is typically synthesized through the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, N,N-dimethylformamide is produced using a continuous process that involves the reaction of dimethylamine with carbon monoxide in a reactor. The reaction mixture is then distilled to separate the N,N-dimethylformamide from other by-products and unreacted starting materials. The purified N,N-dimethylformamide is collected and stored for further use.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylformamide undergoes various chemical reactions, including:

    Oxidation: N,N-dimethylformamide can be oxidized to form and .

    Reduction: It can be reduced to form and .

    Substitution: N,N-dimethylformamide can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Nucleophiles such as and are used in substitution reactions.

Major Products Formed

    Oxidation: The major products are and .

    Reduction: The major products are and .

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethylformamide has numerous applications in scientific research, including:

    Chemistry: It is used as a solvent in organic synthesis, particularly in reactions involving polar reagents.

    Biology: N,N-dimethylformamide is used in the extraction and purification of biological molecules such as proteins and nucleic acids.

    Medicine: It is used as a solvent in the formulation of pharmaceuticals and in drug delivery systems.

    Industry: N,N-dimethylformamide is used in the production of synthetic fibers, plastics, and adhesives.

Mechanism of Action

N,N-dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved in its mechanism of action are related to its solvent properties, which allow it to interact with various chemical species and promote their reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone: Another high-boiling solvent with similar properties to N,N-dimethylformamide.

    Dimethyl sulfoxide: A polar aprotic solvent with a wide range of applications in chemistry and biology.

    Acetonitrile: A polar solvent commonly used in chromatography and organic synthesis.

Uniqueness

N,N-dimethylformamide is unique due to its high boiling point, excellent solvent properties, and ability to dissolve a wide range of compounds. Its versatility makes it a valuable solvent in various chemical and industrial processes.

Properties

CAS No.

92044-80-9

Molecular Formula

C19H32O3P+

Molecular Weight

339.4 g/mol

IUPAC Name

oxo-phenoxy-tridecoxyphosphanium

InChI

InChI=1S/C19H32O3P/c1-2-3-4-5-6-7-8-9-10-11-15-18-21-23(20)22-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3/q+1

InChI Key

COVRAJAXMHZVNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCO[P+](=O)OC1=CC=CC=C1

Origin of Product

United States

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